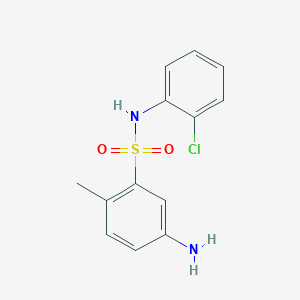

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-amino-N-(2-chlorophenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAWXZIRGYEFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-5-nitrotoluene. This intermediate is then subjected to a reduction reaction to form 2-chloro-5-aminotoluene. The final step involves the sulfonation of 2-chloro-5-aminotoluene with chlorosulfonic acid to yield 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide exhibits significant antibacterial properties, primarily through the inhibition of bacterial enzymes involved in folic acid synthesis. This mechanism is similar to that of other well-known sulfonamides.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this sulfonamide effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus at concentrations as low as 1 µg/mL. The results indicated over 90% inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in medical devices to prevent infections .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including those with wild-type and mutant p53.

Case Study: Apoptosis Induction

In vitro studies revealed that 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide triggered apoptosis through both extrinsic and intrinsic pathways. The activation levels of caspases indicated a robust apoptotic response in treated cells, showcasing its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly against acetylcholinesterase, which is crucial in neuropharmacology. This inhibition can have implications for the treatment of neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique features of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Sulfamethoxazole | Yes | Antibacterial |

| Sulfadiazine | Yes | Antibacterial |

| Acetazolamide | Yes | Glaucoma treatment |

These compounds illustrate the diversity within the sulfonamide class while highlighting the unique features of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide that may enhance its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-5-chlorobenzophenone

- 2-chloro-5-nitrotoluene

- 2-chloro-5-aminotoluene

Uniqueness

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to form hydrogen bonds with various biomolecules. Its structure includes:

- Amino group : Contributes to hydrogen bonding and enhances solubility.

- Chlorophenyl group : Increases binding affinity through hydrophobic interactions.

- Methylbenzene moiety : Provides a hydrophobic environment that can influence biological activity.

The biological activity of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been observed to inhibit the activity of several enzymes, including carbonic anhydrase (CA), which plays a crucial role in various physiological processes. For instance, it exhibits significant inhibition against CA IX with an IC50 ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in cancer treatment .

- Cell Signaling Modulation : By interacting with proteins involved in signal transduction pathways, the compound can alter cellular responses, affecting processes such as apoptosis and cell proliferation .

Anticancer Activity

Research has demonstrated that 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide exhibits potent anticancer properties:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells, by increasing annexin V-FITC positivity significantly .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .

Antibacterial Activity

The compound also displays antibacterial properties:

- Inhibition of Bacterial Growth : It has shown effectiveness against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some assays .

- Mechanism of Action : The antibacterial effects are likely due to the inhibition of bacterial enzymes similar to its action on human enzymes .

Pharmacokinetics

The pharmacokinetic profile of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is influenced by its chemical structure:

- Absorption and Distribution : The presence of hydrophilic groups enhances solubility and absorption.

- Metabolism and Excretion : The compound's metabolism may involve conjugation reactions typical for sulfonamides, leading to renal excretion .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study demonstrated that 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide significantly inhibited the proliferation of cancer cells in a dose-dependent manner, with IC50 values indicating strong cytotoxicity .

- Animal Models : In vivo experiments have shown that this compound can effectively reduce tumor size in xenograft models when administered at specific dosages .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chlorophenyl group can enhance or diminish biological activities, providing insights for further drug development .

Q & A

Basic: What are the optimal synthetic routes for 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between 5-amino-2-methylbenzenesulfonamide and 2-chlorobenzene derivatives. A common approach involves reacting 2-chloroaniline with sulfonyl chloride derivatives under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. For example, analogous sulfonamide syntheses use 5-amino-2-methoxyaniline and dichlorobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . Purification typically employs recrystallization from ethanol or methanol. Reaction efficiency depends on stoichiometric ratios (1:1.2 amine:sulfonyl chloride) and inert atmosphere conditions to prevent oxidation of the amino group .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm aromatic proton environments and sulfonamide group integration. For instance, the sulfonamide proton appears as a singlet near δ 10.5–11.5 ppm, while aromatic protons show splitting patterns consistent with substitution .

- FT-IR : Peaks at 1150–1350 cm (asymmetric S=O stretching) and 3250–3350 cm (N-H stretching) validate sulfonamide functionality .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, with fragmentation patterns identifying substituents like the 2-chlorophenyl group .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography provides definitive bond lengths, angles, and intermolecular interactions. For example, in analogous N-(2-chlorophenyl)sulfonamides, crystallography reveals dihedral angles between benzene rings (~70–85°), influencing π-π stacking and solubility . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software ensures accuracy. Hydrogen bonding between sulfonamide NH and chlorine substituents (2.8–3.1 Å) can explain polymorphism in recrystallized batches .

Advanced: How to resolve discrepancies in solubility data across studies?

Methodological Answer:

Controlled experiments under standardized conditions (temperature, pH, solvent purity) are critical. For example, reported solubility in DMSO (slight) vs. methanol (moderate) may stem from varying hydration states or impurities. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to quantify purity before solubility testing. For polar solvents, sonication at 40°C for 30 minutes enhances dissolution .

Advanced: How can computational modeling predict reactivity or optimize reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the amino group’s lone pair (highest occupied molecular orbital) directs electrophilic substitution .

- COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures and pressures. Parameterize using experimental rate constants (e.g., Arrhenius equation) to optimize time and yield .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvent/base combinations, reducing trial-and-error experimentation .

Advanced: How to mitigate impurities during synthesis?

Methodological Answer:

- Chromatographic Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track byproducts like unreacted 2-chloroaniline.

- Recrystallization Optimization : Sequential recrystallization from ethanol-water mixtures (gradient cooling from 60°C to 4°C) removes hydrophobic impurities.

- HPLC Purification : Reverse-phase HPLC (C18 column, 0.1% formic acid in mobile phase) isolates the target compound from sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.